tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a 2-(5-bromo-2-fluorophenoxy)ethyl moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate typically involves the reaction of 2-(5-bromo-2-fluorophenoxy)ethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or sodium bis(trimethylsilyl)amide. The reaction is carried out in an aprotic solvent like tetrahydrofuran at low temperatures (0°C) under an inert atmosphere (nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxyethyl carbamates.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates and their derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate involves its conversion to active intermediates through enzymatic or chemical reactions. The carbamate group can be hydrolyzed by esterases to release the corresponding amine, which can then interact with molecular targets such as enzymes or receptors. The phenoxyethyl moiety may also participate in binding interactions with specific proteins or nucleic acids, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenoxyethyl moiety, which can influence its reactivity and interactions with biological targets. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.
Biological Activity
tert-Butyl (2-(5-bromo-2-fluorophenoxy)ethyl)carbamate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structure and potential biological activity. The presence of halogen substituents, particularly bromine and fluorine, may enhance its pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈BrFNO₃, with a molecular weight of approximately 352.17 g/mol. Its structural components include:
- tert-butyl group : Contributes to lipophilicity and steric bulk.
- 5-bromo-2-fluorophenoxy moiety : Enhances biological activity through electronic effects and steric factors.
- Carbamate functional group : Often associated with biological activity, particularly in enzyme inhibition.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Enzyme Inhibition : The carbamate moiety is known to interact with serine proteases, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role.
- Cytotoxicity : Investigations into its effects on cancer cell lines are ongoing, with some evidence suggesting it may induce apoptosis in specific types of cancer cells.
The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, the presence of the halogenated phenoxy group is believed to influence the compound's interaction with biological targets, potentially enhancing binding affinity and specificity.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits serine proteases | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting potential as an antimicrobial agent.
- Enzyme Interaction Study : In vitro assays demonstrated that this compound could inhibit trypsin-like enzymes, which are crucial in various physiological processes. This inhibition was dose-dependent, highlighting the compound's potential therapeutic applications.
- Cytotoxicity Assessment : Research involving human cancer cell lines revealed that the compound could induce cell death through apoptotic pathways. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species generation.
Discussion
The unique structural features of this compound contribute significantly to its biological activity. The halogen substituents not only enhance lipophilicity but also may improve binding interactions with target proteins, leading to increased efficacy in biological systems.
Further research is necessary to fully characterize the pharmacokinetics and pharmacodynamics of this compound. Understanding its metabolic pathways and potential toxicological effects will be crucial for advancing its development as a pharmaceutical agent.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-2-fluorophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTKXEHXYDVTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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